![molecular formula C10H15NO B13238571 1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile](/img/structure/B13238571.png)
1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₁₀H₁₅NO It is characterized by the presence of an oxirane ring (epoxide) attached to a cyclohexane ring, which is further connected to a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with epichlorohydrin in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Primary Amines: Resulting from the reduction of the carbonitrile group.
Substituted Cyclohexanes: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile
- 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile
Uniqueness
1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile is unique due to its larger cyclohexane ring, which provides different steric and electronic properties compared to its smaller-ring analogs
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(oxiran-2-ylmethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c11-8-10(6-9-7-12-9)4-2-1-3-5-10/h9H,1-7H2 |
Clé InChI |
MXQSTAZOMZTTSB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13238492.png)
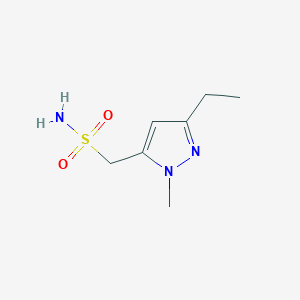
![Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13238496.png)
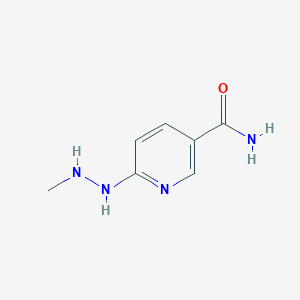
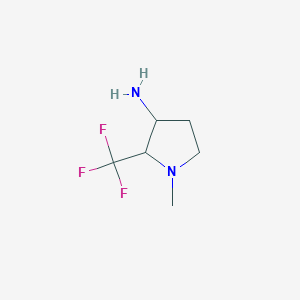
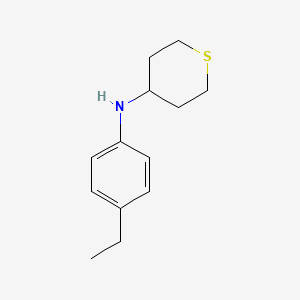
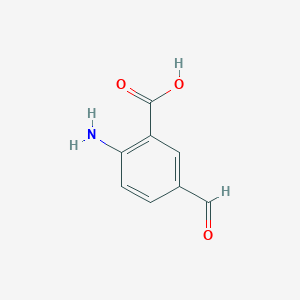
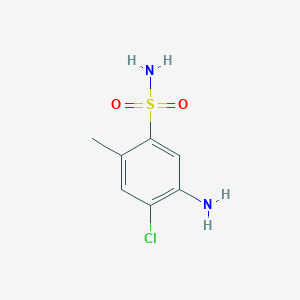
![Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate](/img/structure/B13238541.png)


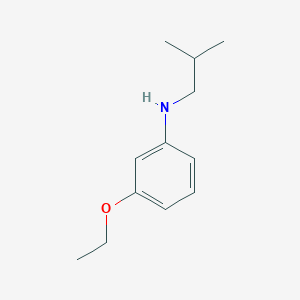

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13238566.png)
